(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-19-6-8-21(9-7-19)30(28,29)26-12-10-18(11-13-26)22(27)25-16-14-24(15-17-25)20-4-2-1-3-5-20/h1-9,18H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHZMMQJMHOWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved via nucleophilic aromatic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized separately and then coupled with the piperidine derivative.
Final Coupling: The final step involves coupling the piperidine and piperazine derivatives to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of the piperidine and sulfonamide groups in this compound suggests potential antibacterial and antifungal activities. For example, studies have shown that derivatives containing the piperidine nucleus can inhibit various bacterial strains.
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(4-Fluorophenyl)sulfonylpiperidine | Antibacterial | Li et al., 2014 |
| Piperidine derivatives | Antifungal | Kumar et al., 2020 |
| Sulfamoyl derivatives | Enzyme Inhibition | Aziz-ur-Rehman et al., 2011 |
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has highlighted the efficacy of piperidine derivatives in targeting cancer cells through various mechanisms, including apoptosis induction and inhibition of tumor growth. A recent study demonstrated that modifications to the sulfonamide group significantly enhanced anticancer activity.
Neuropharmacological Effects
The piperazine moiety is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Crystal Structure Analysis
Single-crystal X-ray diffraction studies have provided insights into the three-dimensional arrangement of atoms within the compound. The unique configuration allows for interactions that may enhance its biological activity. For instance, the orientation of the sulfonamide group relative to the piperidine ring can influence binding affinity to biological targets.
Case Study 1: Antimicrobial Evaluation
A study conducted by Li et al. (2014) evaluated the antibacterial activity of a series of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide group improved antibacterial potency.
Case Study 2: Anticancer Screening
In a comprehensive screening of piperidine derivatives for anticancer activity, researchers observed that compounds with fluorine substitutions exhibited enhanced cytotoxic effects against human cancer cell lines. The study concluded that structural modifications could lead to more effective anticancer agents.
Mechanism of Action
The mechanism of action for (1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Table 3: Spectroscopic Data for Selected Analogs
Key Observations:
- NMR Signatures : The target compound’s 1H NMR would show distinct deshielded aromatic protons (δ 7.8–7.6 ppm) from the 4-fluorophenylsulfonyl group and piperazine multiplet signals (δ 3.5–3.2 ppm) . This contrasts with nitro-substituted analogs (e.g., 7q), where aromatic protons resonate further downfield (δ 8.3 ppm) due to electron withdrawal .
- Mass Spectrometry : The calculated molecular ion ([M+H]+) for the target compound is ~551.6, aligning with structurally related derivatives in and .
Biological Activity
The compound (1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone, a derivative of piperidine and piperazine, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitumor and anti-inflammatory properties.
Synthesis and Structural Analysis
The synthesis of the compound involves a multi-step process that typically includes the reaction of 4-fluorobenzenesulfonyl chloride with piperidin-4-one derivatives. The resulting structures are characterized using techniques such as single-crystal X-ray diffraction to confirm their configurations and stereochemistry. Notably, the introduction of fluorine in the sulfonamide moiety has been shown to enhance biological activity by improving interactions with target sites in biological systems .
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. The mechanism is believed to involve the selective targeting of thiol groups in tumor cells, leading to cytotoxic effects. For instance, derivatives have shown enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Activity
In addition to antitumor effects, this compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit key inflammatory pathways, potentially through the modulation of cytokine production and inhibition of inflammatory mediators. Studies have shown that related compounds reduce inflammation markers in vitro and in vivo models .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related piperidine derivatives:
- Antimicrobial Activity : Compounds bearing similar structural motifs have displayed moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is critical for this activity, as it enhances the interaction with bacterial enzymes .
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented. This inhibition is relevant for therapeutic applications in neurodegenerative diseases where AChE plays a crucial role .
- Melanin Biosynthesis Inhibition : Some derivatives have shown potential in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis. This suggests possible applications in treating hyperpigmentation disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | AChE Inhibition | Antibacterial Activity |
|---|---|---|---|---|
| Compound A | High | Moderate | Yes | Moderate |
| Compound B | Moderate | High | No | Strong |
| Compound C | Low | Low | Yes | Weak |
| (Target Compound) | High | High | Yes | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving sulfonylation of piperidine derivatives followed by coupling with a phenylpiperazine moiety. A general approach involves reacting 4-fluorophenylsulfonyl chloride with piperidin-4-yl intermediates under basic conditions (e.g., DCM with triethylamine). Subsequent coupling with 4-phenylpiperazine via a carbonyl linker (e.g., using benzoyl chloride derivatives) yields the target compound . Key parameters include stoichiometric control of sulfonyl chloride and maintaining anhydrous conditions to avoid side reactions.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Analytical techniques such as / NMR (for functional group confirmation), HPLC (for purity >95%), and elemental analysis (to validate C, H, N, S, and F content) are critical. For example, NMR should show distinct peaks for the sulfonyl (δ ~3.2–3.5 ppm, piperidine CH) and phenylpiperazine (δ ~6.8–7.3 ppm, aromatic H) groups. Discrepancies in elemental analysis (e.g., ±0.3% for C/H/N) may indicate incomplete purification or solvent retention .
Q. What solvents and reaction conditions are recommended for scale-up synthesis?
- Methodological Answer : Dichloromethane (DCM) or THF are preferred for sulfonylation due to their inertness and solubility. For coupling reactions, DCM with a base like N,N-diisopropylethylamine (DIPEA) at 0–25°C minimizes side-product formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is advised .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites. Molecular docking against target proteins (e.g., kinases or GPCRs) helps optimize the sulfonyl-piperidine and phenylpiperazine moieties for binding affinity. For instance, fluorophenyl groups enhance metabolic stability, while piperazine modifications improve solubility .
Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine free fraction.
- Permeability : Caco-2 cell monolayers for predicting intestinal absorption .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability). Statistical meta-analysis of replicate data (n ≥ 3) can resolve outliers .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Test degradation in buffers (pH 1–10) via HPLC. Sulfonyl groups are prone to hydrolysis at high pH; lyophilization or formulation in acidic buffers (pH 4–6) may mitigate this.
- Light/Temperature Sensitivity : Store at –20°C in amber vials. TGA/DSC analysis identifies decomposition thresholds (>150°C typical for sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
